N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures, including thiophene, pyrazole, and benzo[d]thiazole These heterocycles are known for their significant roles in medicinal chemistry due to their diverse biological activities
Mechanism of Action
Target of Action
It is known that compounds containing thiophene and thiazole moieties have been associated with a variety of biological effects . They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene and thiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds containing thiophene and thiazole moieties have been found to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiophene and thiazole derivatives can have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Thiophene Substitution: The thiophene ring is introduced through a substitution reaction, where a thiophene derivative is reacted with the pyrazole intermediate.
Benzo[d]thiazole Formation: The benzo[d]thiazole moiety is synthesized separately, often starting from 2-aminothiophenol and a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the pyrazole-thiophene intermediate with the benzo[d]thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, leading to the formation of sulfoxides or sulfones and pyrazole N-oxides, respectively.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound can interact with various biological targets, making it a candidate for drug development. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological macromolecules such as proteins and DNA.
Material Science: Its unique electronic properties could be explored for applications in organic electronics or as a component in sensors.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide exhibit similar electronic properties and biological activities.
Pyrazole Derivatives: 1H-pyrazole-3-carboxamide is another compound with comparable reactivity and applications.
Benzo[d]thiazole Derivatives: Benzo[d]thiazole-2-carboxamide shares structural similarities and potential biological activities.
Uniqueness
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is unique due to the combination of three different heterocyclic rings in a single molecule, which can result in a broader range of biological activities and interactions compared to compounds with only one or two heterocyclic rings.
This detailed overview highlights the significance of this compound in various scientific fields, emphasizing its potential for future research and applications
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-16(17-19-12-4-1-2-5-15(12)24-17)18-8-10-21-9-7-13(20-21)14-6-3-11-23-14/h1-7,9,11H,8,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITLUBKZIIXRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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